N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide

Medicinal Chemistry ADME Prediction Lipophilic Efficiency

N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide (CAS 896314-40-2) is a synthetic small molecule belonging to the pyrrolidine sulfonamide class, with molecular formula C12H15FN2O3S and molecular weight 286.32 g/mol. The compound features a 5-oxopyrrolidine (γ-lactam) core bearing a 4-fluorophenyl substituent at the N(1) position and an ethanesulfonamide moiety at the C(3) position.

Molecular Formula C12H15FN2O3S
Molecular Weight 286.32
CAS No. 896314-40-2
Cat. No. B2508838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide
CAS896314-40-2
Molecular FormulaC12H15FN2O3S
Molecular Weight286.32
Structural Identifiers
SMILESCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H15FN2O3S/c1-2-19(17,18)14-10-7-12(16)15(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,2,7-8H2,1H3
InChIKeyMLMYVSGNKLIYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide (CAS 896314-40-2): Structural Identity and Baseline Characteristics for Procurement Evaluation


N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide (CAS 896314-40-2) is a synthetic small molecule belonging to the pyrrolidine sulfonamide class, with molecular formula C12H15FN2O3S and molecular weight 286.32 g/mol [1]. The compound features a 5-oxopyrrolidine (γ-lactam) core bearing a 4-fluorophenyl substituent at the N(1) position and an ethanesulfonamide moiety at the C(3) position. This architecture places it within a broader chemical space that includes both kinase-targeted inhibitors and serine protease modulators, though direct primary literature on this specific compound remains limited at the time of this analysis.

Why Generic Substitution of N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide with In-Class Analogs Risks Irreproducible Results


Pyrrolidine sulfonamides are not functionally interchangeable. Subtle variations in the N-aryl substitution pattern, the linker between the aryl ring and the pyrrolidinone core, and the nature of the sulfonamide appendage profoundly alter target engagement, metabolic stability, and physicochemical properties. For instance, replacing the direct N-(4-fluorophenyl) attachment with an ethyl-linked 4-fluorophenyl group (as in the ChemBridge Hit2Lead analog, C14H19FN2O3S) increases molecular weight by ~28 Da and introduces additional conformational flexibility that can unpredictably shift potency and selectivity profiles [1]. Similarly, substituting the ethanesulfonamide with an isobutyramide (CAS 896292-32-3) eliminates the acidic sulfonamide NH, altering hydrogen-bonding capacity and target binding modes . Without direct comparative data for each analog, the assumption of functional equivalence is unwarranted and can lead to failed assay replication.

Quantitative Differentiation Evidence: N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide vs. Closest Analogs and In-Class Candidates


Direct N-Phenyl vs. Ethyl-Linker Attachment: Impact on Lipophilicity and Metabolic Predictability

The target compound features a direct C–N bond between the 4-fluorophenyl ring and the pyrrolidinone nitrogen, whereas the closest commercially cataloged analog (ChemBridge ID 5105472; C14H19FN2O3S, MW 314.40) incorporates an ethylene (–CH2CH2–) spacer [1]. This structural difference is predicted to reduce the calculated logP (XLogP3) of the target compound by approximately 0.5–0.8 log units relative to the ethyl-linked analog, based on fragment-based calculations [2]. The lower lipophilicity may translate into improved aqueous solubility and a reduced risk of cytochrome P450-mediated N-dealkylation, which commonly affects ethyl-linked tertiary amines.

Medicinal Chemistry ADME Prediction Lipophilic Efficiency

Sulfonamide vs. Carboxamide at C(3): Differential Hydrogen-Bond Donor Capacity

The target compound contains an ethanesulfonamide group (R–SO2–NH–) at position C(3), which provides a hydrogen-bond donor (HBD) with an acidic pKa of approximately 10–11 and a hydrogen-bond acceptor (HBA) via the S=O oxygens. In contrast, the isobutyramide analog (CAS 896292-32-3; C14H17FN2O2, MW 264.29) substitutes this with a carboxamide (R–CO–NH–), which has a significantly less acidic NH (pKa ~15–16) and only one carbonyl oxygen acceptor . The sulfonamide NH is a stronger HBD than the amide NH, which can critically impact binding to targets with oxyanion holes or sulfonamide-recognition pockets (e.g., carbonic anhydrases, serine proteases, and certain kinases).

Structure-Based Drug Design Molecular Recognition Physicochemical Profiling

Pyrrolidine Sulfonamide Core: Validated Scaffold for TRPV4 Antagonism

The pyrrolidine sulfonamide chemotype has been validated as a productive scaffold for transient receptor potential vanilloid-4 (TRPV4) antagonism. In a medicinal chemistry optimization campaign by Brnardic et al. (2018), the pyrrolidine sulfonamide core (compound 12) demonstrated an IC50 of 150 nM against human TRPV4, maintaining potency comparable to the piperidine (IC50 = 130 nM) and azetidine (IC50 = 50 nM) congeners while offering distinct structure-activity relationship (SAR) vectors [1]. The target compound shares this core pyrrolidine sulfonamide architecture, although its specific TRPV4 activity has not been reported. The published SAR indicates that the N-aryl substituent and sulfonamide group are critical determinants of both potency and selectivity against related TRP channels.

Ion Channel Pharmacology TRPV4 Antagonism Pulmonary Edema Models

Ethanesulfonamide Moiety as a Privileged Fragment in Orexin Receptor Agonists

The ethanesulfonamide (–NHSO2CH2CH3) functional group is a critical pharmacophoric element in the clinical-stage orexin OX2 receptor agonist sunitinorexton (TAK-861; CAS 2274802-89-8), which incorporates an N-(pyrrolidin-3-yl)ethanesulfonamide substructure [1]. Sunitinorexton activates OX2R with an EC50 of 2.5 nM and promotes wakefulness at 1 mg/kg in murine and non-human primate models, representing an approximately 10-fold higher potency than earlier orexin agonists lacking this sulfonamide motif [2]. While the target compound is not an orexin agonist, the presence of the identical ethanesulfonamide appendage on a pyrrolidine scaffold underscores that this moiety can be productively exploited for high-potency target engagement when paired with the appropriate receptor-recognition elements.

Orexin Pharmacology GPCR Agonism Sleep Disorder Therapeutics

Regioisomeric Differentiation: 4-Fluorophenyl vs. 3-Fluorophenyl Substitution

Within the N-aryl-5-oxopyrrolidine-3-sulfonamide family, the position of the fluorine substituent on the phenyl ring (para vs. meta) constitutes a critical structural variable. The target compound (4-fluoro, para-substituted) and its 3-fluoro regioisomer (N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide) share the same molecular formula (C12H15FN2O3S) and molecular weight (286.32) . However, the para-fluoro substituent exerts a distinct electronic effect (σp = +0.06 Hammett constant) compared to the meta-fluoro (σm = +0.34), and the two isomers present different electrostatic potential surfaces to target proteins. In kinase inhibitor programs, para- vs. meta-fluoro substitution has been documented to shift selectivity across the kinome by >10-fold for certain targets, making regioisomer identity a non-trivial procurement consideration [1].

Structure-Activity Relationships Fluorine Chemistry Kinase Selectivity

Predicted ADME Differentiation: Rule-of-Five and Oral Developability Potential

The target compound (MW = 286.32, tPSA ≈ 78 Ų, HBD = 1, HBA = 4, rotatable bonds = 3) falls within all Lipinski Rule-of-Five parameters and is predicted to have favorable drug-like properties [1]. In comparison, sunitinorexton (MW = 466.54, tPSA ≈ 92 Ų, HBD = 2, rotatable bonds = 8) exceeds the Rule-of-Five MW threshold, and the ChemBridge ethyl-linker analog (MW = 314.40, tPSA ≈ 78 Ų, rotatable bonds = 5) has both higher lipophilicity and increased conformational flexibility [2]. The target compound's lower molecular weight and reduced rotatable bond count suggest a more favorable entropic profile for target binding, consistent with fragment-based drug design principles.

Drug-like Properties ADME Prediction Fragment-Based Drug Design

Best-Fit Research and Procurement Scenarios for N-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide


TRPV4 Antagonist Hit-Finding and Lead Optimization Programs

Based on the validated pyrrolidine sulfonamide scaffold for TRPV4 antagonism (compound 12, IC50 = 150 nM) [1], this compound can serve as a core template for SAR exploration. The 4-fluorophenyl and ethanesulfonamide substituents provide distinct vectors for optimization, and the lower molecular weight (286.32 vs. 314.40 for the ethyl-linker analog) offers room for fragment growth while maintaining drug-like properties. Researchers should prioritize this specific compound over the ethyl-linker analog to avoid introducing unnecessary lipophilicity and metabolic liability from the ethylene spacer.

Serine Protease Inhibitor Screening (FAP/PREP/DPP Family)

The pyrrolidine sulfonamide scaffold is structurally related to known inhibitors of fibroblast activation protein (FAP) and prolyl endopeptidase (PREP), as evidenced by the patent landscape (e.g., US11504364) characterizing this chemical space [2]. The ethanesulfonamide NH and S=O oxygens can engage the catalytic serine and oxyanion hole of these proteases. This compound should be prioritized over carboxamide analogs (e.g., isobutyramide CAS 896292-32-3) for protease screening, as the sulfonamide NH provides stronger hydrogen-bond donation critical for transition-state mimicry in serine protease inhibition.

Kinase Selectivity Profiling and Computational Docking Studies

The 4-fluorophenyl substituent provides a distinct electrostatic profile (σp = +0.06) compared to the 3-fluoro regioisomer (σm = +0.34) [3], which can be exploited in computational docking to probe kinase hinge-region interactions. The ethanesulfonamide group can simultaneously act as an HBD to the catalytic lysine and an HBA to the backbone NH in the kinase hinge. Researchers performing kinase panel screens should use the 4-fluoro regioisomer specifically, as the differential Hammett electronic effect is predicted to shift kinome-wide selectivity profiles compared to the 3-fluoro variant.

Fragment-Based Drug Discovery (FBDD) Library Construction

With MW = 286.32, tPSA ≈ 78 Ų, and only 3 rotatable bonds, this compound meets all fragment-likeness criteria (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3) [4]. It is better suited for FBDD libraries than the bulkier ethyl-linker analog (MW = 314.40, 5 rotatable bonds) or sunitinorexton-sized molecules (MW = 466.54). The 4-fluorophenyl group provides a convenient ¹⁹F NMR handle for fragment-based screening by NMR, enabling direct detection of target binding without interference from biological matrix signals.

Quote Request

Request a Quote for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.